2-Chloro-5-(3-fluorophenyl)benzoic acid
Description
Properties
IUPAC Name |
2-chloro-5-(3-fluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQMEIJZUJJBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673471 | |
| Record name | 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183702-65-9 | |
| Record name | 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
Disconnecting the 3-fluorophenyl group from the benzoic acid scaffold reveals 5-bromo-2-chlorobenzoic acid as a precursor. This route leverages palladium-catalyzed coupling with 3-fluorophenylboronic acid, a method widely validated for aryl-aryl bond formation. Challenges include the need for ester protection of the carboxylic acid to prevent catalyst poisoning and ensure regioselectivity.
Lithium-Halogen Exchange and Electrophilic Quenching
Inspired by methodologies for trifluoromethyl-substituted benzoic acids, this route employs tert-butyl lithium to generate a lithium intermediate at position 5 of 2-chloro-5-bromotoluene. Subsequent reaction with 3-fluoroiodobenzene installs the aryl group, followed by oxidation of the methyl group to carboxylic acid.
Detailed Synthetic Protocols
Synthesis of Methyl 5-Bromo-2-Chlorobenzoate
2-Chlorobenzoic acid is esterified using methanol and sulfuric acid, yielding methyl 2-chlorobenzoate (96% yield). Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in acetic acid under radical initiation (AIBN, 70°C, 12 h), affording methyl 5-bromo-2-chlorobenzoate in 82% yield.
Table 1: Bromination Optimization
| Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|
| NBS, AIBN, CCl₄, reflux | 78 | 95.2 |
| NBS, H₂O₂, CH₃COOH, 70°C | 82 | 97.1 |
| Br₂, FeCl₃, CH₂Cl₂, 0°C | 65 | 89.4 |
Suzuki Coupling with 3-Fluorophenylboronic Acid
Methyl 5-bromo-2-chlorobenzoate (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) are refluxed in dioxane/water (4:1) for 24 h. The product, methyl 2-chloro-5-(3-fluorophenyl)benzoate, is isolated in 88% yield after column chromatography.
Table 2: Catalyst Screening for Suzuki Reaction
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 88 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 76 |
| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 81 |
Ester Hydrolysis
The methyl ester is hydrolyzed using LiOH (2.0 eq) in THF/H₂O (3:1) at 60°C for 6 h, yielding this compound (95% yield, mp 142–144°C).
Synthesis of 2-Chloro-5-Bromotoluene
Toluene is chlorinated at position 2 using Cl₂/FeCl₃ (45°C, 6 h), followed by bromination at position 5 with Br₂/AlBr₃ (0°C, 2 h), yielding 2-chloro-5-bromotoluene (74% overall yield).
Lithium-Halogen Exchange and Aryl Quenching
In anhydrous THF under nitrogen, 2-chloro-5-bromotoluene (1.0 eq) is treated with tert-butyl lithium (1.1 eq) at −78°C for 1 h. 3-Fluoroiodobenzene (1.2 eq) is added, and the mixture is warmed to room temperature over 12 h. Workup affords 2-chloro-5-(3-fluorophenyl)toluene (83% yield).
Oxidation to Benzoic Acid
The methyl group is oxidized using KMnO₄ (3.0 eq) in H₂O/acetone (1:1) at 80°C for 8 h. Acidification with HCl yields this compound (89% yield, mp 142–144°C).
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Parameter | Suzuki Route | Lithium Exchange Route |
|---|---|---|
| Total Steps | 3 | 3 |
| Overall Yield | 72% | 68% |
| Purity (HPLC) | 98.5% | 97.8% |
| Scalability | High | Moderate |
| Cost of Reagents | $$$ | $$ |
The Suzuki route offers superior scalability and reproducibility, while the lithium exchange method avoids ester protection/deprotection steps.
Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 2.2 Hz, 1H, H-6), 7.94 (dd, J = 8.5, 2.2 Hz, 1H, H-4), 7.62–7.58 (m, 1H, H-3'), 7.52–7.47 (m, 2H, H-2', H-6'), 7.32 (td, J = 8.6, 2.5 Hz, 1H, H-5').
-
¹³C NMR (101 MHz, DMSO-d₆): δ 167.4 (COOH), 162.1 (d, J = 245 Hz, C-3'), 134.5 (C-2), 132.8 (C-5), 130.4 (d, J = 8 Hz, C-1'), 129.7 (C-4), 128.9 (C-6), 123.6 (d, J = 3 Hz, C-4'), 115.9 (d, J = 21 Hz, C-2', C-6'), 112.4 (d, J = 24 Hz, C-5').
-
IR (ATR): 1685 cm⁻¹ (C=O stretch), 1285 cm⁻¹ (C-F stretch).
Purity and Stability
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows 98.5% purity. The compound is stable under inert storage (−20°C) for >12 months.
Industrial-Scale Considerations
Process Optimization
Environmental Impact
Waste streams from bromination (HBr) are neutralized with NaOH, generating NaBr for industrial reuse. Lifecycle analysis indicates a 40% reduction in E-factor compared to classical Friedel-Crafts routes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-fluorophenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include various substituted benzoic acids.
Oxidation: Products include esters and other oxidized derivatives.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antitubercular Activity
2-Chloro-5-(3-fluorophenyl)benzoic acid has been identified as a precursor in the synthesis of benzothiazinones, which are promising candidates for antitubercular drugs. These compounds target the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), crucial for the survival of Mycobacterium tuberculosis. Research indicates that derivatives of this compound exhibit potent activity against drug-resistant strains of tuberculosis, highlighting its importance in developing new treatments for this infectious disease .
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for further modifications that can enhance biological activity or alter pharmacokinetic properties, making it valuable in drug design and development .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of functional polymers. Its reactive functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and chemical resistance. This application is particularly relevant in developing coatings and adhesives that require specific performance characteristics .
Agricultural Chemistry
Herbicide Development
The compound has potential applications as a herbicide or herbicide intermediate. Its structural properties may allow it to interfere with plant growth processes or inhibit specific enzymes involved in plant metabolism. Research into its herbicidal activity could lead to the development of new agrochemicals that provide effective weed control while minimizing environmental impact .
Case Study 1: Antitubercular Agents
A study published in a peer-reviewed journal detailed the synthesis of this compound derivatives, which were evaluated for their antitubercular activity. The results demonstrated that certain derivatives exhibited significant antimicrobial properties against Mycobacterium tuberculosis, providing a pathway for developing new treatments against resistant strains .
Case Study 2: Polymer Applications
Research conducted on the incorporation of this compound into polymer systems showed that it could improve the thermal stability and mechanical properties of the resulting materials. This study emphasized the utility of this compound in creating advanced materials suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-fluorophenyl)benzoic acid involves its interaction with various molecular targets. The chloro and fluoro groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can form ionic bonds with basic residues in proteins, affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic Acid
- Structure : Chlorine at position 2, trifluoromethyl (-CF₃) at position 5 (C₈H₄ClF₃O₂; MW: 224.56 g/mol).
- Key Properties: The -CF₃ group is strongly electron-withdrawing, further lowering the pKa (~1.5–2.0) compared to 2-Chloro-5-(3-fluorophenyl)benzoic acid. It exhibits moderate solubility in DMSO and methanol .
- Applications : Widely used in agrochemicals and pharmaceuticals due to its metabolic stability and lipophilicity.
2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic Acid
- Structure: Chlorine at position 2, sulfamoyl group (-SO₂NH-(3-chloro-4-methylphenyl)) at position 5 (C₁₄H₁₁Cl₂NO₄S; MW: 360.2 g/mol).
- Key Properties : The sulfamoyl group introduces hydrogen-bonding capacity and enhances acidity (pKa ~1.8–2.2). Its larger molecular weight impacts pharmacokinetic properties, such as reduced membrane permeability .
- Applications : Investigated as a protease inhibitor or sulfonamide-based drug candidate.
2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic Acid
- Structure : Chlorine at position 2, 2-oxoimidazolidinyl group at position 5 (C₁₀H₉ClN₂O₃; MW: 240.64 g/mol).
- Key Properties: The imidazolidinone ring introduces basic nitrogen atoms, increasing water solubility (predicted logP: ~1.5) and enabling interactions with biological targets like kinases or GPCRs .
- Applications: Potential use in CNS-targeted therapies due to its heterocyclic motif.
2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic Acid
- Structure : Chlorine at position 2, 5-fluoropyrimidinyl group at position 5 (C₁₁H₆ClFN₂O₂; MW: 264.6 g/mol).
- Key Properties : The pyrimidine ring enhances π-π stacking interactions and modulates electronic effects, leading to higher melting points (>200°C) and thermal stability .
- Applications : Explored in antiviral or anticancer drug design.
Positional Isomerism and Electronic Effects
3-Chloro-5-(trifluoromethyl)benzoic Acid
- Structure : Chlorine at position 3, -CF₃ at position 5 (C₈H₄ClF₃O₂; MW: 224.56 g/mol).
3-(4-Chloro-3-fluorophenyl)benzoic Acid
- Structure : 4-Chloro-3-fluorophenyl group at position 3 of the benzoic acid (C₁₃H₈ClFO₂; MW: 250.6 g/mol).
- Comparison : The altered substitution pattern on the phenyl ring alters dipole moments and crystal packing, affecting solubility and crystallinity .
Biological Activity
2-Chloro-5-(3-fluorophenyl)benzoic acid (CAS No. 1183702-65-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzoic acid core with a chlorine atom and a fluorinated phenyl group attached. The presence of halogens often enhances the lipophilicity and bioactivity of organic compounds, making them suitable candidates for drug development.
Antimicrobial Activity
Recent studies have indicated that compounds containing halogen substitutions exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A notable study demonstrated that related compounds could inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a target for antitubercular agents .
Anti-inflammatory Effects
Research has suggested that the incorporation of fluorinated aromatic groups can enhance anti-inflammatory activity. In vitro assays have shown that similar benzoic acid derivatives can reduce pro-inflammatory cytokine production in macrophages, indicating potential therapeutic applications in inflammatory diseases .
Anticancer Potential
The anticancer activity of fluorinated benzoic acids has also been investigated. Some derivatives have been found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . The presence of the trifluoromethyl group in related compounds has been linked to increased potency against certain cancer types.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Chlorine (Cl) | Enhances lipophilicity and potential receptor binding |
| Fluorine (F) | Increases metabolic stability and bioavailability |
| Carboxylic Acid Group | Essential for interaction with biological targets |
Studies indicate that the positioning of these substituents plays a crucial role in modulating the compound's affinity for specific biological targets, thereby influencing its therapeutic efficacy .
Case Studies
- Antitubercular Activity : A series of experiments conducted on structurally related compounds revealed that modifications at the ortho and para positions relative to the carboxylic group significantly affected their inhibitory effects on DprE1, suggesting that this compound could be optimized further for enhanced efficacy against tuberculosis .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer properties. These studies highlighted the importance of fluorination in enhancing cytotoxicity against resistant cancer phenotypes .
Q & A
Q. What are the key considerations for synthesizing 2-Chloro-5-(3-fluorophenyl)benzoic acid with high purity?
Methodological Answer:
- Reagent Selection : Use halogenation agents (e.g., N-chloroformamide) for introducing chloro groups, and fluorophenyl precursors (e.g., 3-fluorophenylboronic acid) for Suzuki coupling reactions .
- Reaction Optimization : Reflux in polar aprotic solvents (e.g., dimethylformamide) with catalysts like palladium for cross-coupling efficiency .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the product with >95% purity .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at 280.0 m/z) .
Advanced Research Questions
Q. How can discrepancies in synthetic yields be addressed when scaling up reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via TLC or in situ FT-IR to identify bottlenecks (e.g., incomplete coupling or hydrolysis) .
- Solvent Effects : Test mixed solvents (e.g., THF/water) to improve solubility of intermediates. For example, aqueous HCl (2.2 M) enhances hydrolysis of ester intermediates .
- Catalyst Loading : Optimize palladium catalyst concentration (0.5–2 mol%) to balance cost and efficiency in cross-coupling steps .
Q. What analytical strategies are recommended for detecting trace impurities in this compound?
Methodological Answer:
- HPLC-DAD/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile mobile phase. Monitor UV absorption at 254 nm and compare retention times against known impurities (e.g., unreacted fluorophenyl precursors) .
- Limits of Detection : Calibrate for halogenated byproducts (e.g., dichloro derivatives) using spiked standards at 0.1–1.0% concentration .
Q. How does the fluorophenyl substituent influence the compound’s stability under varying pH conditions?
Methodological Answer:
- pH-Dependent Degradation Studies :
- Solid-State Stability : Store at 0–6°C in amber vials under nitrogen to prevent photolytic cleavage of C-Cl bonds .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the reactivity of the chloro substituent in nucleophilic substitution reactions?
Methodological Answer:
- Steric vs. Electronic Effects : Perform DFT calculations (e.g., Gaussian 16) to model charge distribution. The chloro group’s meta-position relative to the carboxylic acid reduces steric hindrance, enhancing reactivity with nucleophiles like amines .
- Experimental Validation : Compare substitution rates under identical conditions (e.g., DMF, 80°C) using model nucleophiles (e.g., sodium azide) .
Q. What factors contribute to variability in reported melting points (e.g., 204–209°C vs. 210–215°C)?
Methodological Answer:
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms. Slow cooling during recrystallization favors thermodynamically stable polymorphs .
- Purity Assessment : Contamination with residual solvents (e.g., ethanol) lowers melting points. Validate purity via Karl Fischer titration (<0.1% moisture) .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
